An In-depth Technical Guide to the Physical Properties of 2-Fluoro-5-(trifluoromethyl)pyrimidine
An In-depth Technical Guide to the Physical Properties of 2-Fluoro-5-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physical properties of the chemical compound 2-Fluoro-5-(trifluoromethyl)pyrimidine. Due to its fluorinated pyrimidine core, this compound is of significant interest to researchers in medicinal chemistry and materials science. This document consolidates available data on its physical characteristics, offers standardized experimental protocols for their determination, and presents logical workflows for its synthesis and characterization. This guide is intended to serve as a valuable resource for scientists and professionals engaged in drug discovery and development.
Introduction
2-Fluoro-5-(trifluoromethyl)pyrimidine is a halogenated heterocyclic organic compound. The presence of both a fluorine atom and a trifluoromethyl group on the pyrimidine ring is expected to confer unique physicochemical properties, including altered lipophilicity, metabolic stability, and binding interactions with biological targets, making it a molecule of interest in the design of novel therapeutic agents and functional materials. This guide aims to provide a detailed summary of its physical properties to aid in its further investigation and application.
Core Physical Properties
Precise experimental data for 2-Fluoro-5-(trifluoromethyl)pyrimidine is not extensively available in public literature. The following table summarizes the available predicted and known data for the compound and its structural analogs for comparative purposes.
Table 1: Physical Properties of 2-Fluoro-5-(trifluoromethyl)pyrimidine and Related Compounds
| Property | 2-Fluoro-5-(trifluoromethyl)pyrimidine | 2-Chloro-5-(trifluoromethyl)pyrimidine[1][2] | 2-Fluoro-5-(trifluoromethyl)pyridine[3] |
| CAS Number | 1214344-68-9[4] | 69034-12-4[2] | 69045-82-5[3] |
| Molecular Formula | C₅H₂F₄N₂ | C₅H₂ClF₃N₂[1] | C₆H₃F₄N[3] |
| Molecular Weight | 166.08 g/mol | 182.53 g/mol [1] | 165.09 g/mol [3] |
| Melting Point | Data not available | 48-52 °C[1][2] | Not Applicable (Liquid at RT) |
| Boiling Point | 195.8 ± 50.0 °C (Predicted) | Data not available | 118-122 °C[5] |
| Density | 1.461 ± 0.06 g/cm³ (Predicted) | Data not available | 1.368 g/mL at 25 °C[3] |
| Solubility | Data not available | Data not available | Data not available |
| Physical State | Predicted to be liquid or low-melting solid at room temperature. | Solid[1][2] | Liquid[3] |
Experimental Protocols for Physical Property Determination
The following are detailed, generalized experimental protocols that can be adapted for the precise determination of the physical properties of 2-Fluoro-5-(trifluoromethyl)pyrimidine.
Melting Point Determination
This protocol is applicable if the compound is a solid at room temperature.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Ensure the sample of 2-Fluoro-5-(trifluoromethyl)pyrimidine is pure and dry. If necessary, pulverize a small amount of the crystalline solid using a mortar and pestle to obtain a fine powder.
-
Pack the capillary tube with the powdered sample to a height of 2-3 mm by tapping the open end into the powder and then tapping the sealed end on a hard surface.
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the entire sample has completely melted.
-
The melting point is reported as the range between these two temperatures.[5][6][7][8]
Boiling Point Determination (Micro Method)
This protocol is suitable for determining the boiling point of a small quantity of liquid.
Apparatus:
-
Small test tube (e.g., 10 x 75 mm)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath or heating block)
-
Clamp and stand
Procedure:
-
Add a small amount (approximately 0.5 mL) of 2-Fluoro-5-(trifluoromethyl)pyrimidine to the small test tube.
-
Place the capillary tube, with the sealed end pointing up, into the test tube.
-
Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Immerse the assembly into the heating bath, ensuring the sample is below the level of the heating medium.
-
Heat the bath gradually while stirring to ensure even temperature distribution.
-
Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.
-
Once a steady stream of bubbles is observed, turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[1][9][10][11]
Solubility Determination
This protocol provides a qualitative assessment of solubility in various solvents.
Apparatus:
-
Small test tubes
-
Graduated pipettes or droppers
-
Vortex mixer or stirring rods
-
A selection of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane, 5% aq. HCl, 5% aq. NaOH)
Procedure:
-
Place a small, accurately measured amount of 2-Fluoro-5-(trifluoromethyl)pyrimidine (e.g., 10 mg for a solid or 10 µL for a liquid) into a series of clean, dry test tubes.
-
To each test tube, add a specific volume (e.g., 1 mL) of a different solvent.
-
Agitate the mixture vigorously for a set period (e.g., 1-2 minutes) using a vortex mixer or by stirring.
-
Visually inspect the mixture to determine if the compound has dissolved completely.
-
Record the compound as "soluble," "partially soluble," or "insoluble" for each solvent.
-
For water-soluble compounds, the pH of the resulting solution can be tested with litmus paper to indicate acidic or basic properties.[3][4][12][13]
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of 2-Fluoro-5-(trifluoromethyl)pyrimidine.
References
- 1. cdn.juniata.edu [cdn.juniata.edu]
- 2. 2-Chloro-5-(trifluoromethyl)pyrimidine 96 69034-12-4 [sigmaaldrich.com]
- 3. scribd.com [scribd.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ursinus.edu [ursinus.edu]
- 7. chm.uri.edu [chm.uri.edu]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. Video: Boiling Points - Procedure [jove.com]
- 11. Video: Boiling Points - Concept [jove.com]
- 12. chem.ws [chem.ws]
- 13. chem.libretexts.org [chem.libretexts.org]
